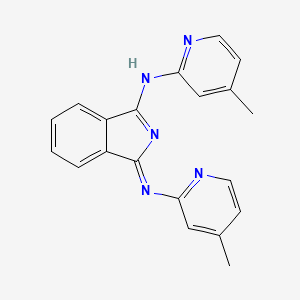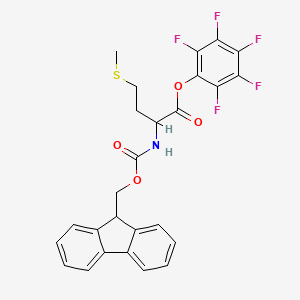![molecular formula C14H13N3O2 B12496982 2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)
2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide est un composé organique synthétique appartenant à la classe des phénoxyacétamides. Ce composé se caractérise par la présence d'un cycle pyridine, d'un groupe imine et d'une portion phénoxyacétamide. Il a suscité un intérêt dans les domaines de la chimie médicinale et de la pharmacologie en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide implique généralement les étapes suivantes :
Formation du groupe imine : La réaction entre la pyridine-3-carbaldéhyde et le 4-aminophénol en présence d'un catalyseur acide forme l'intermédiaire imine.
Couplage avec l'acétamide : L'intermédiaire imine est ensuite mis à réagir avec le chloroacétamide en présence d'une base telle que le carbonate de potassium pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation de la voie de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de l'automatisation pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile avec des réactifs tels que les halogénoalcanes.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés N-oxyde correspondants.
Réduction : Formation de dérivés aminés réduits.
Substitution : Formation de dérivés phénoxyacétamide alkylés.
Applications de la recherche scientifique
Le 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de phénoxyacétamide : Composés présentant des structures similaires mais des substituants différents sur les portions phénoxy ou acétamide.
Composés à base de pyridine : Molécules contenant le cycle pyridine mais avec des groupes fonctionnels différents.
Unicité
Le 2-{4-[(E)-(pyridin-3-ylimino)méthyl]phénoxy}acétamide est unique en raison de sa combinaison spécifique du cycle pyridine, du groupe imine et de la portion phénoxyacétamide. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-[4-(pyridin-3-yliminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C14H13N3O2/c15-14(18)10-19-13-5-3-11(4-6-13)8-17-12-2-1-7-16-9-12/h1-9H,10H2,(H2,15,18) |
Clé InChI |
KKVVURKGJLLOII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N=CC2=CC=C(C=C2)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)




![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)

![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)
